Pyrido[3,2-f]quinoxaline
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Overview
Description
Pyrido[3,2-f]quinoxaline is an aromatic heterocyclic compound with the molecular formula C₁₁H₇N₃. It is part of a broader class of quinoxaline derivatives known for their diverse biological activities and applications in various fields of science and industry . This compound features a fused ring system combining pyridine and quinoxaline, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[3,2-f]quinoxaline can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of o-phenylenediamine with pyridine-2,3-dicarboxylic acid or its derivatives can yield this compound.
Deprotometalation-Trapping Reactions: This method uses mixed lithium-zinc combinations in tetrahydrofuran to halogenate precursors, followed by palladium-catalyzed couplings with arylboronic acids or anilines.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,2-f]quinoxaline undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Common substitutions include halogenation, alkylation, and arylation, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, halogenation can produce halogenated derivatives, while coupling reactions can yield complex aromatic systems.
Scientific Research Applications
Pyrido[3,2-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which pyrido[3,2-f]quinoxaline exerts its effects often involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA are common targets, where the compound can inhibit or modulate their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Quinoxaline: Shares a similar core structure but lacks the fused pyridine ring.
Pyrido[2,3-b]pyrazine: Another fused heterocycle with different positioning of nitrogen atoms.
Pyrido[3,4-b]pyrazine: Similar structure with variations in the ring fusion pattern.
Uniqueness: Pyrido[3,2-f]quinoxaline stands out due to its specific ring fusion, which imparts unique electronic properties and reactivity. This makes it particularly valuable in designing molecules with specific biological or industrial functions.
Properties
IUPAC Name |
pyrido[3,2-f]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAQCYZPKDIKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=NC=CN=C23)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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